molecular formula C20H22N6O4 B13439885 N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide

N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide

Cat. No.: B13439885
M. Wt: 410.4 g/mol
InChI Key: UQGQBHYGCQYHMP-UHFFFAOYSA-N
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Description

N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide is a complex organic compound that features a trimethoxyphenyl group, a triazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide typically involves multiple steps, including the formation of the triazine ring and the introduction of the trimethoxyphenyl group. One common method involves the reaction of 3,4,5-trimethoxyaniline with cyanuric chloride under controlled conditions to form the triazine intermediate. This intermediate is then reacted with N-methylbenzamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring.

Scientific Research Applications

N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. Additionally, the triazine ring can interact with various enzymes, leading to the inhibition of their activity. These interactions disrupt cellular processes, making the compound a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A well-known anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Trimetrexate: A dihydrofolate reductase inhibitor with applications in cancer treatment.

Uniqueness

N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide is unique due to its combination of a trimethoxyphenyl group and a triazine ring, which provides a distinct mechanism of action and a broad range of potential applications. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H22N6O4

Molecular Weight

410.4 g/mol

IUPAC Name

N-methyl-2-[[4-(3,4,5-trimethoxyanilino)-1,3,5-triazin-2-yl]amino]benzamide

InChI

InChI=1S/C20H22N6O4/c1-21-18(27)13-7-5-6-8-14(13)25-20-23-11-22-19(26-20)24-12-9-15(28-2)17(30-4)16(10-12)29-3/h5-11H,1-4H3,(H,21,27)(H2,22,23,24,25,26)

InChI Key

UQGQBHYGCQYHMP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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